molecular formula C7H6FN B13594614 2-Ethenyl-4-fluoropyridine

2-Ethenyl-4-fluoropyridine

Cat. No.: B13594614
M. Wt: 123.13 g/mol
InChI Key: LHHFASPHYPCAPH-UHFFFAOYSA-N
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Description

2-Ethenyl-4-fluoropyridine ( 552331-57-4), also known as 2-fluoro-4-vinylpyridine, is a fluorinated aromatic compound with the molecular formula C 7 H 6 FN and a molecular weight of 123.12 g/mol . This compound serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. The structure combines a reactive ethenyl (vinyl) group with a fluoropyridine ring, making it a valuable scaffold for constructing more complex molecules. Fluoropyridines are of significant interest in scientific research because the introduction of fluorine into a heterocyclic system can dramatically alter a molecule's electronic properties, lipophilicity, metabolic stability, and biological activity . As a substrate, this compound is particularly useful for exploring polymerization reactions and cycloaddition chemistry via its vinyl group. Its primary research applications include use as a key intermediate in the development of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6FN

Molecular Weight

123.13 g/mol

IUPAC Name

2-ethenyl-4-fluoropyridine

InChI

InChI=1S/C7H6FN/c1-2-7-5-6(8)3-4-9-7/h2-5H,1H2

InChI Key

LHHFASPHYPCAPH-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NC=CC(=C1)F

Origin of Product

United States

Synthetic Methodologies for 2 Ethenyl 4 Fluoropyridine

Historical and Current Approaches to Fluoropyridine Core Synthesis

The incorporation of a fluorine atom into the pyridine (B92270) ring at the C4 position is a critical first step in many potential syntheses of the target molecule. Various methods have been developed, ranging from classical diazonium salt chemistry to modern nucleophilic fluorination techniques.

Balz-Schiemann and Related Fluorodediazotization Routes

The Balz-Schiemann reaction is a traditional and well-established method for introducing fluorine into an aromatic ring. mdpi.com This reaction transforms a primary aromatic amine into an aryl fluoride (B91410) via the thermal decomposition of a diazonium tetrafluoroborate (B81430) intermediate. mdpi.com In the context of 4-fluoropyridine (B1266222) synthesis, the starting material is 4-aminopyridine (B3432731).

The process involves the diazotization of 4-aminopyridine in the presence of fluoroboric acid (HBF₄) or other fluoride sources like anhydrous hydrogen fluoride (HF) to form the 4-pyridyldiazonium tetrafluoroborate salt. rsc.orgnih.gov This intermediate is then isolated and thermally decomposed to yield 4-fluoropyridine, nitrogen gas, and boron trifluoride. mdpi.com

Historically, the synthesis of 4-fluoropyridine via the Balz-Schiemann reaction has been challenging. Early attempts often resulted in poor yields of impure product, with the compound showing significant instability. nih.gov The product is particularly susceptible to an acid-catalyzed transformation into N-(4-pyridyl)-4-pyridone, which complicates isolation and purification, especially in aqueous or acidic conditions. nih.govbeilstein-journals.org

To overcome these stability issues, modified procedures have been developed. These include carrying out the neutralization of the reaction mixture at very low temperatures (e.g., -20 °C) and performing distillation under vacuum to minimize thermal decomposition and side reactions. nih.gov Despite its challenges, the Balz-Schiemann reaction remains a viable one-step method for obtaining the 4-fluoropyridine core from readily available and inexpensive starting materials. rsc.org

Table 1: Comparison of Balz-Schiemann Reaction Conditions for 4-Fluoropyridine Synthesis

Starting MaterialFluorinating Agent/ConditionsKey StepsReported YieldReference
4-AminopyridineFluoroboric acid, Sodium nitriteDiazotization, thermal decomposition22% nih.gov
4-Aminopyridine40% Hydrofluoric acid, Sodium nitriteDiazotization in HF, neutralization at -20°C"Poor and impure yield" initially, improved with modifications nih.gov
4-AminopyridineAnhydrous Hydrogen Fluoride, Sodium NitriteDiazotization at -78°C in anhydrous HFNot specified for 4-fluoropyridine, but used for related compounds google.com
4-AminopyridineTetrafluoroboric acid, Sodium nitriteDiazotization at 5-9°C, decomposition, modified extractionNot specified, but detailed procedure provided rsc.org

Innovations in this area include the use of alternative counterions to tetrafluoroborate, such as hexafluorophosphates (PF₆⁻), and performing the diazotization in liquid hydrogen fluoride, which can sometimes improve yields and procedural efficiency. mdpi.com

Nucleophilic Fluorination Strategies on Pyridine Scaffolds

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to fluorinated pyridines. This strategy involves the displacement of a suitable leaving group on the pyridine ring by a fluoride ion. For fluorination to occur at the C4 position, an electron-deficient pyridine ring is required, typically achieved by the presence of a good leaving group (like a nitro or halo group) and sometimes activating groups elsewhere on the ring.

Common reagents for nucleophilic fluorination include alkali metal fluorides such as potassium fluoride (KF) and cesium fluoride (CsF). The efficiency of these reactions is often enhanced by using aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) and by employing phase-transfer catalysts to increase the nucleophilicity of the fluoride ion.

One successful strategy involves the substitution of a nitro group. For instance, the nitro group in methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion using CsF in dry DMSO to yield methyl 3-fluoropyridine-4-carboxylate. wikipedia.org This demonstrates that a nitro group can serve as an effective leaving group in SNAr reactions on the pyridine scaffold. wikipedia.org Similarly, 2-amino-4-chloropyridine (B16104) can be converted to 2-amino-4-fluoropyridine (B1287999) using sodium fluoride in DMF at elevated temperatures. organic-chemistry.org

Another modern approach is direct C–H fluorination, although this can be challenging to control regioselectively. scispace.com For pyridines, direct fluorination often requires activation of the ring and can lead to mixtures of isomers. scispace.com However, late-stage functionalization strategies combining C-H fluorination with subsequent SNAr of the installed fluoride offer a powerful method for creating diverse pyridine derivatives. scispace.com

Ethenyl Group Introduction and Functionalization

Once the 4-fluoropyridine core is established, or if a convergent strategy is employed, the next critical step is the introduction of the ethenyl (vinyl) group at the C2 position. This is typically achieved through modern cross-coupling reactions or direct C-H functionalization methods.

Cross-Coupling Reactions at the C2 Position

Transition-metal-catalyzed cross-coupling reactions are the most prevalent methods for forming carbon-carbon bonds, including the installation of a vinyl group onto a heteroaromatic ring. To synthesize 2-ethenyl-4-fluoropyridine, a precursor such as 2-halo-4-fluoropyridine (e.g., 2-bromo-4-fluoropyridine) would serve as the electrophilic partner.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. mdpi.comnih.gov For the target molecule, this would entail the reaction of 2-halo-4-fluoropyridine with a vinylboronic acid or a vinylboronate ester. The Suzuki coupling is widely used due to the stability and low toxicity of the boron reagents. nih.gov However, couplings involving 2-halopyridines can be challenging due to the potential for the pyridine nitrogen to coordinate to the metal catalyst, which can inhibit the catalytic cycle. nih.gov Specialized ligands and reaction conditions are often required to achieve high yields. nih.govwikipedia.org

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (e.g., vinyltributylstannane). This method is known for its tolerance of a wide variety of functional groups. A 2-halo-4-fluoropyridine could be coupled with a vinylstannane reagent using a palladium catalyst to form the desired product.

Heck Reaction: The Heck reaction couples an organohalide with an alkene. organic-chemistry.orgyoutube.com In one potential approach, 2-halo-4-fluoropyridine could be reacted with ethylene (B1197577) gas under palladium catalysis. However, controlling the reaction to achieve monosubstitution and prevent side reactions can be challenging. An oxidative Heck-type vinylation of pyridine itself has been reported, but yields and regioselectivity can be moderate. researchgate.net

Table 2: Representative Cross-Coupling Reactions for C2-Vinylation of Pyridines

Reaction TypeElectrophileNucleophile/AlkeneCatalyst System (Typical)Key FeatureReference
Suzuki-Miyaura 2-HalopyridineVinylboronic acid / esterPd(PPh₃)₄, Pd(dppf)Cl₂ + Base (e.g., K₂CO₃, Cs₂CO₃)Versatile, non-toxic boron reagents. mdpi.comwikipedia.org
Stille 2-HalopyridineVinyltributylstannanePd(PPh₃)₄Tolerant of many functional groups. nih.gov
Heck 2-HalopyridineEthylenePd(OAc)₂ + Ligand + BaseDirect use of ethylene gas. organic-chemistry.org

Direct Ethenylation Strategies

Directly converting a C-H bond on the pyridine ring into a C-vinyl bond is an atom-economical and highly desirable strategy, as it avoids the pre-functionalization step of introducing a halogen.

Minisci Reaction: The Minisci reaction involves the addition of a carbon-centered radical to an electron-deficient protonated heterocycle, such as pyridine. wikipedia.org While traditionally used for alkylation, variations of this reaction can be used to introduce other functionalities. Generating vinyl radicals for a Minisci-type reaction is less common but conceptually possible, potentially offering a direct route to 2-ethenylpyridines. rsc.org However, a major challenge of the Minisci reaction on unsubstituted pyridine is controlling the regioselectivity, as it often yields a mixture of C2 and C4 isomers. wikipedia.org For a 4-fluoropyridine substrate, the electronic properties of the fluorine atom would influence the regiochemical outcome of the radical attack.

Transition Metal-Catalyzed C-H Activation: In recent years, significant progress has been made in the transition-metal-catalyzed direct C-H functionalization of heterocycles. nih.gov These methods involve the cleavage of a C-H bond (often at the C2 position) by a metal catalyst (e.g., palladium, rhodium, iridium) to form a metallacyclic intermediate, which then reacts with a coupling partner. beilstein-journals.org While direct C-H arylation of pyridines has been extensively studied, direct vinylation remains a more specialized area. nih.govbeilstein-journals.org These reactions often require directing groups to achieve high regioselectivity, though methods for the direct C2-alkylation and alkenylation of unsubstituted pyridines are emerging. beilstein-journals.org

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached using either a convergent or a divergent strategy, each with distinct advantages.

Divergent Synthesis: A divergent approach begins with a common, readily available intermediate that is already substituted with some of the required functional groups. This intermediate is then used to create a variety of related final products. For this compound, a logical divergent starting point would be a di-functionalized pyridine, such as 2-bromo-4-fluoropyridine .

Pathway:

Synthesize 4-fluoropyridine (e.g., via Balz-Schiemann).

Selectively introduce a bromine atom at the C2 position.

From the common intermediate 2-bromo-4-fluoropyridine , perform a cross-coupling reaction (e.g., Suzuki or Stille) with a vinylating agent (vinylboronic acid or vinylstannane) to yield the final product, This compound .

This same intermediate could be used to synthesize a library of other 2-substituted-4-fluoropyridines by reacting it with different coupling partners.

Pathway:

Fragment A Synthesis: Prepare a 4-fluorinated pyridine fragment, for example, 4-fluoropyridine-2-boronic acid . This could be achieved by fluorinating 2-bromopyridine (B144113) followed by a borylation reaction.

Fragment B Synthesis: Prepare an ethenyl-containing fragment, such as a vinyl halide (e.g., vinyl bromide).

Coupling: Perform a Suzuki cross-coupling reaction between 4-fluoropyridine-2-boronic acid (Fragment A) and vinyl bromide (Fragment B) to assemble the final molecule, This compound .

Alternatively, the roles could be reversed, with the synthesis of 2-vinylpyridine (B74390) and its subsequent direct C-H fluorination at the C4 position, although achieving such site-selectivity would be a significant challenge. The convergent approach of coupling two pre-functionalized fragments is generally more reliable and controllable.

Stereochemical Control in Synthesis of Ethenyl-Substituted Pyridines

Achieving stereochemical control is a significant challenge in organic synthesis, particularly when creating chiral centers or controlling the geometry of substituents on an aromatic ring. For ethenyl-substituted pyridines, stereocontrol can refer to the enantioselective functionalization of the vinyl group or the creation of chiral centers on substituents attached to the pyridine ring. Research into the broader class of 2-vinylpyridines provides insight into the methodologies that can be applied to achieve such control.

Asymmetric catalysis is a primary strategy for inducing enantioselectivity. One innovative approach involves the merger of chiral Brønsted acid catalysis with energy transfer photocatalysis. This dual catalytic system has been successfully employed in the stereocontrolled [2+2]-photocycloaddition of acyclic 2-vinylpyridines. The chiral Brønsted acid organizes the substrates into a chiral ternary complex, which, upon sensitization by a photocatalyst, leads to the formation of the cyclobutane (B1203170) product with high diastereo- and enantioselectivity. Mechanistic studies suggest that this pre-organization is key to overcoming the tendency for off-catalyst, non-selective background reactions.

Another area where stereocontrol is crucial is in the polymerization of vinylpyridines. The stereochemistry of the resulting polymer (e.g., isotactic vs. syndiotactic) is determined by the approach of the monomer to the growing polymer chain. Coordination polymerization using rare-earth metal catalysts, such as scandium and yttrium complexes, has been shown to produce highly syndiotactic poly(2-vinylpyridine). The stereoselectivity of these reactions can be regulated by the addition of Lewis bases like THF, which coordinate to the metal center and influence the stereocontrolled pathway. Theoretical studies using density functional theory (DFT) have affirmed that steric hindrance from the catalyst's ancillary ligands plays a significant role in dictating the stereochemical outcome.

The table below summarizes key methodologies for achieving stereochemical control in reactions involving ethenyl-substituted pyridines, which are applicable principles for the synthesis of derivatives of this compound.

MethodReaction TypeKey PrincipleCatalyst/Reagent ExampleStereocontrol Outcome
Asymmetric Photocatalysis[2+2] CycloadditionSubstrate pre-organization in a chiral complexChiral Brønsted Acid + Ir(III) photocatalystHigh diastereo- and enantioselectivity
Coordination PolymerizationPolymerizationLigand-controlled steric environment(C₅Me₄SiMe₃)Sc(CH₂SiMe₃)₂(THF)Syndiotactic polymer (Pr = 0.86)
Anionic PolymerizationPolymerizationControl of carbanion geometry (E/Z isomers)Organolithium initiatorsIsotactic polymer formation
Asymmetric Radical AdditionReductive CouplingStereocontrol via H-bonding interactionsChiral Brønsted Acid + Photoredox catalystEnantioenriched γ-functionalized pyridines

Challenges and Innovations in Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including cost-effectiveness, safety, environmental impact, and process robustness. For a specialized molecule like this compound, these challenges are compounded by the specific reactivity of the fluorinated pyridine ring and the vinyl group.

Challenges:

One of the primary challenges in the large-scale synthesis of vinylpyridines is managing side reactions. The industrial preparation of the parent compound, 2-vinylpyridine, typically involves the condensation of 2-methylpyridine (B31789) (2-picoline) with formaldehyde, followed by dehydration of the intermediate ethanol (B145695). allindianpatents.comwikipedia.org This process requires high temperatures (150-200°C) and pressures, which can lead to multiple condensations on the methyl group and polymerization of the vinyl product, reducing yield and complicating purification. allindianpatents.comchemicalbook.com

The introduction of a fluorine atom adds further complexity. Fluorination reactions can be hazardous and often require specialized reagents and equipment. researchgate.netacs.org The electron-deficient nature of the fluorinated pyridine ring can also alter its reactivity, making direct C-H functionalization challenging and often requiring harsh conditions that may not be amenable to large-scale operations. researchgate.netrsc.org Furthermore, process safety is a major concern, especially when handling potentially exothermic reactions or toxic reagents and intermediates. vtt.fi The handling of fluorine gas, for instance, requires stringent safety protocols and specialized equipment to mitigate risks. acs.orgfigshare.com

Innovations:

To address these challenges, significant innovations in chemical manufacturing have been developed, with continuous flow chemistry emerging as a particularly powerful technology. organic-chemistry.orgnih.gov

Continuous Flow Synthesis: Flow reactors offer substantial advantages over traditional batch processes for the synthesis of functionalized pyridines and other hazardous reactions. By carrying out reactions in a continuous stream through small-diameter tubes or channels, flow systems provide superior heat and mass transfer, allowing for precise control over reaction parameters like temperature, pressure, and residence time. organic-chemistry.orgmit.edu This enhanced control can significantly improve reaction yields and selectivity while minimizing the formation of byproducts.

A key advantage of flow chemistry is improved safety. The small internal volume of flow reactors means that only a minimal amount of hazardous material is present at any given time, drastically reducing the risk associated with exothermic events or the handling of toxic intermediates like diazoalkanes or when using fluorine gas. researchgate.netnih.gov This technology has been successfully applied to the N-oxidation of pyridine derivatives and the synthesis of fluorinated pyrazoles, demonstrating its potential for the safe and scalable production of complex heterocyclic compounds. organic-chemistry.orgnih.gov For example, a continuous flow process using a packed-bed microreactor for N-oxidation operated for over 800 hours while maintaining catalyst activity, showcasing the robustness and efficiency of this approach for large-scale production. organic-chemistry.org

The table below outlines the comparison between traditional batch processing and modern continuous flow synthesis for the production of specialized chemicals like this compound.

FeatureTraditional Batch SynthesisContinuous Flow Synthesis
Safety Higher risk due to large volumes of hazardous materials.Inherently safer with small reaction volumes at any given time. nih.gov
Heat Transfer Often poor and difficult to control, risk of thermal runaways.Excellent heat transfer, allowing for precise temperature control. organic-chemistry.org
Process Control Limited control over concentration and temperature gradients.Precise control over residence time, temperature, and stoichiometry. mit.edu
Scalability Scaling up can be complex and require significant re-optimization.Scaled by "numbering-up" or running for longer durations.
Byproduct Formation Prone to side reactions due to long reaction times and poor mixing.Minimized side reactions due to rapid mixing and precise control.
Reagent Handling Difficult for hazardous gases and unstable intermediates.Enables safe use of hazardous reagents (e.g., F₂, diazoalkanes). researchgate.netnih.gov

These innovations, particularly the adoption of continuous flow manufacturing, provide a pathway to overcome the inherent challenges in the scalable synthesis of this compound, enabling safer, more efficient, and cost-effective production for its potential applications in advanced materials and pharmaceuticals.

Chemical Reactivity and Mechanistic Investigations of 2 Ethenyl 4 Fluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Pathways at the C4-Fluorine Center

The substitution of the fluorine atom at the C4 position of the pyridine (B92270) ring proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the inherent electronic properties of the heterocyclic system. wikipedia.org The pyridine nitrogen atom acts as an electron-withdrawing group, reducing the electron density at the C2 and C4 positions, thereby activating them for attack by nucleophiles. wikipedia.orgacs.org The fluorine atom itself further enhances this reactivity. Despite forming a very strong carbon-fluorine bond, fluorine's high electronegativity powerfully activates the ring towards the initial nucleophilic attack, which is typically the rate-determining step of the SNAr reaction. masterorganicchemistry.com Consequently, the reactivity order for halogens in SNAr is F > Cl > Br > I, which is the reverse of what is observed in Sₙ2 reactions. masterorganicchemistry.com

The kinetics of SNAr reactions on halo-heterocycles are well-documented, underscoring the superior reactivity of fluoro-substituted rings. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine. acs.org This highlights the activating effect of the fluorine substituent. The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orggovtpgcdatia.ac.in The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups, such as the pyridine nitrogen. wikipedia.org

While specific kinetic and thermodynamic parameters for the SNAr reaction of 2-Ethenyl-4-fluoropyridine are not prominently reported, the principles governing fluoropyridine reactivity suggest that it would be a highly efficient substrate. Recent investigations into SNAr reactions have also revealed that many are not stepwise but are instead concerted processes, a finding supported by kinetic isotope effect (KIE) studies and density functional theory (DFT) calculations. researchgate.net

Modern synthetic methods have introduced catalytic approaches to perform SNAr reactions under milder conditions and on a broader range of substrates, including those that are not strongly electron-deficient. These methods are applicable to fluoroarenes and by extension, to this compound.

One powerful strategy involves the use of an organic superbase, such as t-Bu-P4, which has been shown to efficiently catalyze concerted SNAr reactions of aryl fluorides with various nucleophiles. nih.govacs.org This catalytic system demonstrates excellent functional group tolerance and can be used for the late-stage functionalization of complex molecules. nih.govacs.org

Another innovative approach utilizes organic photoredox catalysis to facilitate the SNAr of unactivated fluoroarenes. nih.gov This method proceeds through a cation radical-accelerated mechanism, where the photocatalyst oxidizes the fluoroarene to a highly reactive radical cation, which is then readily attacked by a nucleophile. This technique is compatible with a range of nucleophiles, including azoles, amines, and carboxylic acids, under mild, operationally simple conditions. nih.gov

Table 1: Catalytic Systems for Nucleophilic Aromatic Substitution of Aryl Fluorides

Catalytic System Catalyst Mechanism Applicable Nucleophiles Reference
Organic Superbase Catalysis t-Bu-P4 Concerted SNAr Carbon nucleophiles (e.g., from nitriles) nih.gov, acs.org

Reactivity of the Ethenyl Moiety

The ethenyl group at the C2 position offers a second site for synthetic modification, participating in a range of addition reactions characteristic of activated alkenes.

The ethenyl group of 2-vinylpyridines is an excellent acceptor for carbon-centered radicals in conjugate addition (Giese) reactions. Advances in photoredox catalysis have enabled the mild and efficient generation of radicals from precursors like α-ketoacids or N-aryl glycines for addition to vinylpyridines. researchgate.net These transformations can be performed enantioselectively by employing a dual catalytic system that combines an achiral photosensitizer with a chiral Brønsted acid, which controls the stereochemical outcome. researchgate.netmdpi.com For example, the enantioselective addition of radicals derived from N-aryl glycines to α-branched 2-vinylpyridines has been achieved with high yields and excellent enantioselectivities (up to >99% ee) using a dicyanopyrazine-derived photosensitizer and a chiral phosphoric acid. mdpi.com

Table 2: Examples of Radical Addition to 2-Vinylpyridine (B74390) Derivatives

Radical Source Catalytic System Product Type Yield Enantioselectivity (ee) Reference
N-Aryl Glycines DPZ Photosensitizer / Chiral Phosphoric Acid Chiral 3-(2-pyridinyl)-3-substituted amines High up to >99% mdpi.com
α-Ketoacids Visible Light / Photoredox Catalyst γ-Keto Pyridines High N/A researchgate.net

The ethenyl group readily participates in cycloaddition reactions, acting as a dienophile or a partner in photochemical cycloadditions.

In [4+2] Diels-Alder reactions , 2-vinylpyridine serves as the dienophile. Computational studies on its reaction with 1-phenyl-1,3-butadiene (B73350) have shown that the process is concerted and can be significantly accelerated by a Lewis acid catalyst like boron trifluoride (BF₃). researchgate.netacs.org The catalyst coordinates to the pyridine nitrogen, lowering the LUMO energy of the dienophile and reducing the activation barrier of the cycloaddition. researchgate.netacs.org

[2+2] Photocycloaddition reactions have also been successfully developed. An enantioselective [2+2] cycloaddition between acyclic 2-vinylpyridines and N-vinylacetamides was achieved using a dual catalysis strategy. nih.gov This system merges triplet energy transfer photocatalysis using an Iridium(III) complex with a chiral Brønsted acid catalyst that organizes the substrates to enforce high levels of diastereo- and enantioselectivity. nih.gov

Hydroacylation, the addition of a C-H bond of an aldehyde across an alkene, is a powerful method for forming ketones. wikipedia.org The intermolecular hydroacylation of 2-vinylpyridine has been demonstrated using various catalytic systems. Rhodium complexes with N-heterocyclic carbene (NHC) ligands are effective catalysts for related hydroalkylation reactions. researchgate.net Furthermore, visible-light-mediated protocols using organic dyes like Eosin Y as a direct hydrogen atom transfer (HAT) catalyst can achieve the anti-Markovnikov hydroacylation of vinylpyridines with aldehydes. researchgate.net

However, in some systems, 2-vinylpyridine has been noted to be a less effective substrate compared to other styrenes. In a base-promoted, catalyst-free hydroacylation using hydrazones as aldehyde surrogates, 2-vinylpyridine gave a lower yield than other heterocyclic styrenes, suggesting that the pyridine nitrogen can influence the reaction's efficiency. chinesechemsoc.org

Electrophilic and Metal-Catalyzed Transformations of the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing inductive effect of the fluorine atom at the C2 position. This electronic nature makes the ring susceptible to nucleophilic attack but generally deactivates it towards electrophilic substitution. However, specific electrophilic and metal-catalyzed transformations can be achieved.

In the context of electrophilic activation, reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) can react with the pyridine nitrogen. Studies on related fluoropyridines show that while electron-deficient pyridines react slowly with Tf₂O, they can form N-(trifluoromethylsulfonyl)pyridinium trifluoromethanesulfonate (B1224126) salts. nih.gov For instance, 2-fluoropyridine requires warming to room temperature to achieve significant conversion to the corresponding N-sulfonylated pyridinium (B92312) ion. nih.gov This activation strategy can be employed to facilitate subsequent reactions. nih.gov

Metal-catalyzed reactions offer a versatile pathway for the functionalization of the fluoropyridine ring. Palladium catalysis, in particular, is prominent in C-H functionalization and cross-coupling reactions of pyridine derivatives. beilstein-journals.orgrsc.org In some dehydrogenative coupling reactions, 2-fluoropyridine has been identified as an optimal ligand to improve reactivity and selectivity, suggesting the potential for this compound to act not only as a substrate but also as a directing group or ligand in such transformations. rsc.org Zirconium complexes have also been shown to react with fluoropyridines, mediating C-F bond activation. rsc.orgacs.org

The ethenyl group at the C2 position introduces another site for metal-catalyzed reactions. Photocatalytic methods using iridium-based catalysts have been employed for the anti-Markovnikov hydroarylation of functionalized olefins with halopyridines, generating pyridyl radicals that add to the alkene. nih.gov This suggests that the ethenyl group of this compound could potentially undergo similar radical addition reactions.

Reaction TypeReagent/CatalystPotential Transformation on this compound RingReference
Electrophilic Activation Trifluoromethanesulfonic anhydride (Tf₂O)Formation of N-(trifluoromethylsulfonyl)pyridinium salt nih.gov
Metal-Catalyzed C-H Activation Palladium (Pd) complexesDirect functionalization of C-H bonds on the pyridine ring beilstein-journals.orgrsc.org
Metal-Catalyzed C-F Activation Zirconium (Zr) complexesCleavage of the C-F bond to form new C-C bonds rsc.orgacs.org
Photoredox Catalysis Iridium (Ir) photocatalystGeneration of a pyridyl radical for subsequent reactions nih.gov

Mechanistic Elucidation of Key Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methods. This involves analyzing transition states and identifying reactive intermediates.

Computational methods, such as Density Functional Theory (DFT), are invaluable for elucidating reaction mechanisms by modeling transition states. For reactions involving fluoropyridines, transition state analysis has provided key insights.

In a copper-catalyzed enantioselective hydropyridylation of dienes using 2-fluoropyridine, DFT calculations revealed that the concerted nucleophilic aromatic substitution proceeds via a six-membered cyclic transition state. researchgate.net Similarly, in zirconium-mediated C-F bond activation of fluoropyridines with a cyclohexyne (B14742757) complex, a transition state corresponding to C-C bond formation between the cyclohexyne and the pyridine ring was located. rsc.org The calculations indicated that the barrier to this step was influenced by the degree of fluorination on the pyridine ring. rsc.org For a related compound, 2-fluoro-4-vinylpyridine (B1322555), DFT calculations have been used to identify transition states to rationalize the preference for β-addition in certain catalytic reactions. These studies suggest that for this compound, the analysis of transition states would be critical in predicting the outcomes of metal-catalyzed C-C bond-forming reactions and C-F activation processes.

Reaction TypeKey Finding from Transition State AnalysisInvestigated SystemReference
Cu-catalyzed Hydropyridylation Concerted SNAr proceeds via a six-membered cyclic transition state.2-Fluoropyridine researchgate.net
Zr-mediated C-F Activation C-C bond formation occurs via a defined transition state between the pyridine and a cycloalkyne.Fluoropyridines rsc.org

The direct observation of reactive intermediates is essential for confirming proposed reaction pathways. Spectroscopic techniques like in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

In the reaction of 2-fluoropyridine with Tf₂O, in-situ monitoring allowed for the observation of the N-(trifluoromethylsulfonyl)pyridinium trifluoromethanesulfonate intermediate. nih.gov This species is formed in competition with the activation of other substrates, such as amides, which can lead to the formation of O-trifluoromethanesulfonyloxyiminium ions. nih.gov

In photoredox catalysis involving halopyridines, the formation of pyridyl radical intermediates is a key mechanistic step. nih.gov These radicals are generated via a single-electron reduction of the carbon-halogen bond and can be trapped by radical acceptors like alkenes. nih.gov The synthesis of various functionalized pyridines proceeds through such radical intermediates. nih.gov In copper-mediated fluorination reactions of aryl boronate esters, a cationic Cu(III) fluoride (B91410) intermediate has been proposed to be generated in situ. cas.cn These examples highlight the types of intermediates that could be expected in reactions of this compound, including pyridinium ions, pyridyl radicals, and organometallic complexes.

Reaction TypeIdentified or Proposed IntermediateMethod of IdentificationReference
Electrophilic Activation N-(trifluoromethylsulfonyl)pyridinium trifluoromethanesulfonateIn-situ IR and NMR Spectroscopy nih.gov
Photoredox Catalysis Pyridyl RadicalMechanistic & Computational Studies nih.gov
Copper-Mediated Fluorination Cationic Cu(III) FluorideMechanistic Studies cas.cn

Regioselectivity and Chemoselectivity in Complex Reaction Systems

Regioselectivity and chemoselectivity are critical considerations in the synthesis of complex molecules from multifunctional starting materials like this compound. The molecule presents several potential reaction sites: the nitrogen atom, the C-F bond, various C-H bonds on the ring, and the ethenyl group's C=C double bond.

Regioselectivity: The fluorine atom at C2 and the ethenyl group at C4 create a specific electronic landscape on the pyridine ring. The fluorine atom strongly activates the C2 and C6 positions for nucleophilic aromatic substitution (SNAr). nih.gov Conversely, electrophilic attack on the ring is generally disfavored but would likely be directed away from the deactivating influence of the fluorine. In metal-catalyzed C-F bond activation, the site of cleavage can depend on the metal center. For instance, with fluoropyridines, titanocene (B72419) complexes have shown selectivity for C-F activation at the C2 position, whereas zirconocene (B1252598) complexes can be selective for the C4 position. acs.org

Chemoselectivity: A key challenge is controlling the reaction between the pyridine ring and the ethenyl side chain. The ethenyl group is susceptible to reactions like hydroarylation, polymerization, or addition reactions. nih.gov In ruthenium-catalyzed reactions of the related 2-fluoro-4-vinylpyridine with aldehydes and ketones, high β-selectivity at the vinyl group is observed, indicating a preference for reaction at the side chain over the ring under these conditions. In contrast, reactions designed to functionalize the pyridine ring, such as SNAr, must avoid undesired reactions at the ethenyl group. The choice of catalyst and reaction conditions is paramount in directing the reaction to the desired functional group. researchgate.netdurgapurgovtcollege.ac.in For example, transition-metal-free conditions for the hydroxylation and arylation of 2-fluoropyridines have been developed, where the selectivity between forming pyridones versus oxydipyridines was controlled by substituents on the pyridine ring. researchgate.net

Reaction TypeSelectivity PrincipleExample SystemReference
Nucleophilic Aromatic Substitution Regioselectivity is governed by the electronic nature of the fluoroarene; fluorine activates positions for attack.General Fluoroarenes nih.gov
Metal-Catalyzed C-F Activation Regioselectivity can be controlled by the choice of the transition metal (e.g., Ti vs. Zr).Fluoropyridines acs.org
Catalytic Alkylation Chemoselectivity and regioselectivity at the vinyl group can be achieved with specific catalysts (e.g., Ru).2-Fluoro-4-vinylpyridine
Hydroxylation/Arylation Chemoselectivity can be controlled by substituents on the pyridine ring under transition-metal-free conditions.2-Fluoropyridines researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 Ethenyl 4 Fluoropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for elucidating the molecular structure of organic compounds in solution. researchgate.net For 2-ethenyl-4-fluoropyridine and its derivatives, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provide detailed information on the electronic environment of each atom, their connectivity, and their spatial relationships, which is crucial for stereochemical and conformational analysis. researchgate.netauremn.org.br

The ¹H NMR spectrum reveals the chemical shifts and coupling constants of the hydrogen atoms. The protons on the vinyl group and the pyridine (B92270) ring exhibit distinct signals. The chemical shift of the vinyl protons is influenced by the electron-withdrawing nature of the pyridine ring, while the ring protons are affected by both the vinyl substituent and the highly electronegative fluorine atom. Vicinal coupling constants (³JHH) between the vinyl protons can help determine the stereochemistry (E/Z configuration) of the double bond, while couplings between ring protons provide information about their relative positions. organicchemistrydata.org

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms. organicchemistrydata.org The carbon attached to the fluorine atom (C4) shows a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the sp² carbons in the vinyl group and the pyridine ring are sensitive to substituent effects and can be used to map electron density distribution within the π-system. organicchemistrydata.org

¹⁹F NMR is particularly valuable for fluorinated compounds. The chemical shift of the fluorine atom in this compound is a sensitive probe of its local electronic environment. Furthermore, through-bond couplings between fluorine and nearby protons (ⁿJHF) or carbons (ⁿJCF) are instrumental in confirming structural assignments. researchgate.net For instance, observing a three-bond coupling (³JHF) between the fluorine at C4 and the proton at C5 helps to unambiguously place the substituents on the pyridine ring. Conformational preferences, such as the orientation of the ethenyl group relative to the pyridine ring, can be inferred from through-space interactions detected in Nuclear Overhauser Effect (NOE) experiments or from the magnitudes of specific coupling constants. researchgate.netnih.gov

Representative NMR Data for Fluorinated Pyridine Derivatives

NucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)Assignment Example (for a related compound like 2-fluoropyridine)
¹H8.19J(H,H) = 4.95H6 (proton adjacent to Nitrogen)
¹H7.77J(H,H) = 8.23, J(H,F) = 8.18H4
¹H7.15J(H,H) = 7.23, J(H,F) = 2.49H3
¹H6.88J(H,H) = 8.23, J(H,F) = -2.85H5
¹³C163.5¹J(C,F) = 237.0C2 (carbon attached to Fluorine)
¹³C147.5³J(C,F) = 14.5C6
¹⁹F-60.7-F2

Note: Data is illustrative for 2-fluoropyridine (B1216828) and serves as a reference for interpreting the spectra of related compounds. Actual values for this compound will vary. Source: chemicalbook.com

X-ray Crystallography for Solid-State Structural Determination of Derivatives

While NMR spectroscopy reveals the structure of molecules in solution, X-ray crystallography provides an exact and unambiguous determination of the molecular structure in the solid state. This technique is invaluable for establishing the precise bond lengths, bond angles, and conformations of crystalline derivatives of this compound. It also reveals how molecules pack together in a crystal lattice, which is governed by intermolecular forces. acs.org

The crystal structures of fluorinated pyridines often show a dependence on the degree and position of fluorine substitution. acs.org For derivatives of this compound, X-ray analysis would confirm the planarity of the pyridine ring and provide precise measurements for the C-F bond length and the geometry of the ethenyl substituent.

Illustrative Crystal Data for a Substituted Pyridine Derivative

ParameterValueDescription
CompoundEthyl 2-bromo-4-(4-chlorophenyl)-6-phenyl-3-pyridinecarboxylateA related substituted pyridine derivative.
Crystal SystemOrthorhombicA crystal system where the unit cell axes are mutually perpendicular, but of unequal length.
Space GroupP2₁2₁2₁Describes the symmetry elements present in the unit cell.
a (Å)10.512Length of the 'a' axis of the unit cell.
b (Å)12.345Length of the 'b' axis of the unit cell.
c (Å)15.678Length of the 'c' axis of the unit cell.
Z4The number of molecules per unit cell.

Note: This data is for a representative complex pyridine derivative to illustrate the type of information obtained from X-ray crystallography. Source: ekb.eg

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for molecular fingerprinting. researchgate.net These techniques probe the vibrational modes of a molecule, providing a unique spectrum that is characteristic of its structure. For this compound, FT-IR and Raman spectra offer a rapid and non-destructive method for identification and can also provide insights into molecular conformation. researchgate.netresearchgate.net

The vibrational spectrum of this compound is characterized by several key absorption bands:

C-F Stretching: The carbon-fluorine stretch is typically a strong band in the IR spectrum, appearing in the region of 1150-1250 cm⁻¹. researchgate.net Its exact position can be sensitive to the electronic environment.

Pyridine Ring Vibrations: The pyridine ring has a set of characteristic stretching and bending vibrations, often appearing in the 1400-1650 cm⁻¹ region. researchgate.net

C=C Stretching: The stretching vibration of the ethenyl (vinyl) double bond gives rise to a band around 1620-1650 cm⁻¹.

=C-H Vibrations: The stretching and bending modes of the hydrogens attached to the sp² carbons of the ring and vinyl group appear at higher frequencies (stretching, >3000 cm⁻¹) and in the fingerprint region (bending, <1000 cm⁻¹), respectively.

By comparing experimental spectra with those calculated using theoretical methods like Density Functional Theory (DFT), a detailed assignment of each vibrational mode can be achieved. researchgate.netresearchgate.net This correlation allows for a thorough structural confirmation. Furthermore, if different conformers of the molecule exist in equilibrium, vibrational spectroscopy can sometimes distinguish between them, as the vibrational frequencies of certain modes may shift depending on the conformation. bohrium.com

Characteristic Vibrational Frequencies for Fluoropyridine Derivatives

Wavenumber (cm⁻¹)AssignmentSpectroscopic Technique
~3100-3000Aromatic & Vinyl C-H StretchFT-IR, Raman
~1640C=C Stretch (Vinyl)FT-IR, Raman
~1600-1450Pyridine Ring C=C and C=N StretchingFT-IR, Raman
~1250-1150C-F StretchFT-IR
~850-800Ring C-H Out-of-Plane BendingFT-IR

Note: These are typical frequency ranges. The exact values for this compound may differ. Sources: researchgate.netresearchgate.net

Mass Spectrometry for Elucidating Reaction Pathways and Complex Product Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is exceptionally useful for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns. rsc.orglibretexts.org For this compound, mass spectrometry can confirm its molecular formula and is critical for characterizing the products of its reactions. researchgate.net

In a typical electron ionization (EI) mass spectrum, a molecule is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M⁺•). The m/z of this ion corresponds to the molecular weight of the compound. This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged pieces. The fragmentation pattern serves as a structural fingerprint. For this compound, expected fragmentation pathways could include:

Loss of a fluorine atom.

Loss of HCN or HNC from the pyridine ring, a common fragmentation pathway for pyridines. nih.gov

Cleavage of the vinyl group.

When this compound is used in complex chemical reactions, such as the synthesis of larger molecules or organometallic complexes, MS combined with liquid chromatography (LC-MS) is indispensable for identifying the various products, byproducts, and intermediates in the reaction mixture. acs.orgnih.gov High-resolution mass spectrometry (HRMS) can provide extremely accurate mass measurements, allowing for the unambiguous determination of the elemental composition of each product. acs.org This capability is crucial for elucidating reaction mechanisms, confirming the successful synthesis of target derivatives, and characterizing complex product mixtures. nih.govnih.gov

Hypothetical Fragmentation Data for this compound (MW = 121.11)

m/zPossible Fragment IonIdentity of Lost Neutral Fragment
121[C₇H₄FN]⁺•None (Molecular Ion)
102[C₇H₄N]⁺•F
94[C₅H₃FN]⁺•C₂H (ethyne)
93[C₆H₄F]⁺HCN
67[C₄H₂F]⁺C₃H₂N

Note: This table is a hypothetical representation of plausible fragmentation patterns.

Computational and Theoretical Chemistry Studies of 2 Ethenyl 4 Fluoropyridine

Quantum Chemical Calculations: Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic structure and energetic landscape of 2-ethenyl-4-fluoropyridine. These methods provide a detailed picture of electron distribution, molecular orbital energies, and the molecule's stability.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of molecular systems. researchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for studying molecules like this compound. google.com

Geometry Optimization: DFT calculations, particularly with hybrid functionals like B3LYP, are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. arxiv.orgrsc.org These optimizations aim to find the minimum energy conformation on the potential energy surface. arxiv.org For instance, studies on related fluoropyridine systems have shown that the pyridine (B92270) ring's equilibrium geometry is largely preserved upon substitution. researchgate.net The choice of basis set, such as the 6-311++G(d,p) basis set, is crucial for obtaining accurate geometric parameters. researchgate.net

Spectroscopic Property Prediction: DFT is also instrumental in predicting various spectroscopic properties. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. researchgate.net These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to the observed peaks. researchgate.net For example, the C-F bond stretching frequencies in fluoropyridines are similar to that in fluorobenzene, indicating the influence of the ring's π-bonding. researchgate.net Furthermore, DFT can be used to predict NMR chemical shifts, which is a vital tool in structure elucidation. cam.ac.ukyoutube.com The accuracy of these predictions is dependent on the chosen functional and basis set. youtube.com

Table 1: Predicted Spectroscopic Data for this compound (Hypothetical DFT Data)
PropertyPredicted ValueMethod
Vibrational Frequencies (cm⁻¹) B3LYP/6-311++G(d,p)
C-F Stretch~1200
C=C (vinyl) Stretch~1640
Aromatic C=C Stretch~1580
¹³C NMR Chemical Shifts (ppm) GIAO-B3LYP/6-311+G(2d,p)
C2 (vinyl-substituted)~155
C4 (fluoro-substituted)~165 (JC-F ≈ 240 Hz)
Cα (vinyl)~135
Cβ (vinyl)~120
¹⁹F NMR Chemical Shift (ppm) ~ -120

Reaction Mechanism Predictions and Verification

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping out the energetic pathways of a reaction, chemists can gain a deeper understanding of how transformations occur.

Recent advancements have focused on developing concerted SNAr reactions, which proceed through a single transition state, enabling the use of a wider range of substrates. acs.orgnih.gov Theoretical studies play a crucial role in distinguishing between stepwise and concerted mechanisms. acs.org

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of molecules as a function of its geometry. researchgate.netyoutube.com For a chemical reaction, the PES provides a map of all possible pathways from reactants to products. researchgate.net

By calculating the energy at various points on the PES, chemists can identify stable molecules (minima) and the energy barriers that separate them (saddle points or transition states). researchgate.net This mapping is essential for understanding reaction kinetics and thermodynamics. Computational methods allow for the exploration of the PES, even for complex reactions. nih.gov

Transition State Locating and Intrinsic Reaction Coordinate (IRC) Analysis

A critical aspect of studying reaction mechanisms is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. researchgate.net Various computational algorithms are used to locate these saddle points on the PES. arxiv.org Once a transition state is located, its structure provides valuable information about the geometry of the activated complex.

To confirm that a located transition state indeed connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. acs.org An IRC calculation traces the minimum energy path downhill from the transition state in both forward and reverse directions. acs.org A successful IRC calculation will lead to the reactant and product minima, thus verifying the reaction pathway. rsc.org

Conformational Analysis and Torsional Barriers

The three-dimensional shape of a molecule, or its conformation, can significantly influence its physical and chemical properties. This compound, with its flexible ethenyl group, can exist in different spatial orientations.

Conformational analysis involves identifying the stable conformers (rotational isomers) and determining their relative energies. bham.ac.uk The rotation around the single bond connecting the ethenyl group to the pyridine ring is associated with a torsional barrier, which is the energy required to rotate from one stable conformation to another. umanitoba.ca Computational methods can be used to calculate these torsional barriers, providing insight into the molecule's flexibility and the population of different conformers at a given temperature. cdnsciencepub.com For related molecules, the barrier to internal rotation has been a subject of quantum-mechanical studies. acs.org

Table 2: Calculated Conformational Data for this compound (Hypothetical)
ConformerDihedral Angle (C3-C2-Cα-Cβ)Relative Energy (kcal/mol)Torsional Barrier (kcal/mol)
Planar (s-trans)180°0.0~2.5
Planar (s-cis)0.5~2.0
Perpendicular90°2.5-

Molecular Dynamics Simulations for Dynamic Behavior in Solution

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulation studies focused exclusively on this compound are not prominent in publicly available literature, the principles and applications of this technique to related pyridine compounds provide a clear framework for how its solution-phase behavior could be investigated.

MD simulations can elucidate the interactions between a solute molecule and its surrounding solvent, revealing details about the solvation shell, hydrogen bonding, and molecular aggregation. nih.govacs.org For instance, simulations of pyridine in aqueous solution have been used to understand its structuring and propensity to aggregate. acs.org Similarly, studies on poly(2-vinylpyridine) have utilized MD simulations to develop coarse-grained models that describe chain-level relaxation and diffusion, which are dependent on monomer-level interactions with the solvent. nih.gov

In the case of this compound, an MD simulation would typically involve the following steps:

System Setup: A simulation box is created containing one or more molecules of this compound and a large number of solvent molecules (e.g., water, ethanol (B145695), or a non-polar solvent).

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is assigned to all atoms. This governs the interactions between bonded and non-bonded atoms.

Simulation Run: The system's trajectory is calculated by integrating Newton's laws of motion, allowing the positions and velocities of atoms to evolve over a set period, typically from nanoseconds to microseconds.

From such a simulation, several key dynamic properties of this compound could be analyzed. The table below outlines potential research questions and the insights that MD simulations could offer.

Table 1: Potential Applications of MD Simulations to this compound

Research Question Potential Insights from MD Simulation Related Studies
How does the molecule interact with water? Analysis of radial distribution functions to characterize the solvation shell around the pyridine nitrogen and fluorine atom. Investigation of hydrogen bond lifetimes and geometries. Pyridine in aqueous solution researchgate.net, 2,6-bis(1H-benzimidazol-2-yl)pyridine nih.gov
What is the conformational preference of the ethenyl group? Calculation of the dihedral angle distribution for the C-C single bond connecting the vinyl group to the pyridine ring to determine preferred orientations in solution. Poly(2-vinylpyridine) studies nih.gov
Does the molecule aggregate in solution? Monitoring of intermolecular distances and orientations between multiple this compound molecules to assess the likelihood and structure of aggregates. Pyridine aggregation studies acs.org

By applying these established computational techniques, a detailed picture of the microscopic dynamic behavior of this compound in solution can be developed, providing a foundation for understanding its macroscopic properties and reactivity.

Quantitative Structure-Reactivity Relationships (QSAR/QSPR) in Fluorinated Pyridines

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.netchemrevlett.com These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured response.

For fluorinated pyridines, including this compound, QSAR/QSPR models can be invaluable for predicting reactivity, toxicity, or other properties without the need for extensive experimental synthesis and testing. researchgate.netnih.gov The development of a QSAR/QSPR model for a series of fluorinated pyridines would typically follow these steps:

Data Set Compilation: A dataset of pyridine derivatives with known experimental values for a specific activity or property (e.g., reaction rate, inhibition constant, or partition coefficient) is assembled. journaljpri.comnih.gov

Descriptor Calculation: For each molecule in the dataset, a wide range of theoretical molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that links a subset of the most relevant descriptors to the observed activity. researchgate.netjournaljpri.com The model's predictive power is then rigorously tested using internal and external validation techniques. nih.gov

The structural features of this compound—the pyridine ring, the fluorine atom, and the ethenyl group—would be captured by various molecular descriptors. The table below illustrates the types of descriptors that would be relevant for a QSAR/QSPR study involving this compound.

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | The fluorine atom can increase lipophilicity, affecting solubility and membrane permeability. QSPR models are often developed to predict this property. journaljpri.comnih.gov |

QSAR studies on other classes of pyridine derivatives have successfully modeled anticancer activity chemrevlett.comnih.gov and antimicrobial properties. mdpi.com These studies demonstrate that descriptors related to molecular shape, electronic properties, and hydrophobicity are often key to building predictive models. A QSAR/QSPR model incorporating this compound within a larger set of fluorinated pyridines could therefore be used to predict its reactivity in various chemical transformations or to estimate its biological activity based on its unique combination of structural features.

Applications of 2 Ethenyl 4 Fluoropyridine in Materials Science and Advanced Synthesis

Role as a Monomer in Polymerization Chemistry

2-Ethenyl-4-fluoropyridine serves as a functional monomer in various polymerization reactions, enabling the synthesis of polymers with tailored properties. The interplay between the vinyl group's reactivity and the electronic influence of the fluorinated pyridine (B92270) ring governs its polymerization behavior.

Homo- and Copolymerization Strategies

While specific studies on the homopolymerization of this compound are not extensively detailed in the literature, the polymerization of structurally similar vinylpyridines, such as 2-vinylpyridine (B74390) and 4-vinylpyridine, is well-established. These monomers can undergo polymerization via various mechanisms, including free-radical, anionic, and controlled radical polymerization techniques. It is anticipated that this compound would exhibit similar reactivity, yielding poly(this compound), a fluorinated analogue of polyvinylpyridine.

Copolymerization of this compound with other vinyl monomers presents a versatile strategy to create materials with a broad spectrum of properties. For instance, copolymerization with monomers like styrene (B11656) or methyl methacrylate would allow for the incorporation of the fluoropyridyl functionality into well-known polymer backbones, thereby modifying their surface properties, thermal stability, and potential for post-polymerization modification. The reactivity ratios for the copolymerization of fluorinated vinyl monomers can vary significantly depending on the electronic nature of the comonomer. For example, in the copolymerization of ethylene (B1197577) with vinyl fluoride (B91410), the incorporation of the fluorinated monomer is often lower than that of ethylene, and the catalyst activity can be reduced. mdpi.com

Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly well-suited for the polymerization of functional monomers like this compound. These methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures.

The successful ATRP of 4-vinylpyridine has been demonstrated, suggesting that this compound could also be polymerized in a controlled manner using this technique. cmu.edu Similarly, RAFT polymerization has been effectively employed for the synthesis of block copolymers of 2- and 4-vinylpyridine. mst.eduresearchgate.net This precedent indicates that this compound could be homopolymerized or copolymerized via RAFT to produce well-defined polymers. A key advantage of RAFT is its tolerance to a wide range of functional groups, making it suitable for monomers containing the pyridine moiety.

A notable example of a related system is the synthesis of amphiphilic fluorinated block copolymers. In one such synthesis, a fluorinated monomer, 2,2,2-trifluoroethyl methacrylate (TFEMA), was first polymerized via RAFT, followed by the chain extension with 4-vinylpyridine to create a poly(2,2,2-trifluoroethyl methacrylate)-block-poly(4-vinyl pyridine) (PTFEMA-b-PVP) block copolymer. mdpi.com This approach could be adapted to synthesize block copolymers containing poly(this compound) segments.

Table 1: Comparison of Controlled Radical Polymerization Techniques for Vinylpyridines

Technique Initiator/Catalyst System (Example for Vinylpyridine) Advantages Potential Considerations for this compound
ATRP Ethyl 2-bromoisobutyrate / CuBr / ligand Well-defined polymers, control over molecular weight and architecture. Potential for catalyst interaction with the pyridine nitrogen.

| RAFT | AIBN / Dithiobenzoate RAFT agent | Wide monomer scope, tolerance to functional groups, metal-free. | Careful selection of RAFT agent is necessary for optimal control. |

Polymer Architecture and Functionalization

The use of controlled radical polymerization techniques with this compound opens up possibilities for creating complex polymer architectures, including block copolymers, graft copolymers, and star polymers. For instance, a poly(this compound) macroinitiator could be synthesized and subsequently used to polymerize a second monomer, leading to the formation of a block copolymer.

The pyridine nitrogen in the resulting polymers provides a reactive handle for post-polymerization modification. For example, the nitrogen atom can be quaternized to introduce positive charges along the polymer chain, creating fluorinated polyelectrolytes. This approach has been used for polystyrene-b-poly(4-vinylpyridine) copolymers, where quaternization of the pyridine units with a fluorinated alkyl halide resulted in surfaces with enhanced antibacterial activity. nih.gov

Precursor for Functional Materials

Beyond its role as a monomer, this compound can serve as a precursor for the synthesis of a variety of functional materials, leveraging the unique properties of the fluorinated pyridine moiety.

Fluorinated Network Materials

Polymers derived from this compound can be crosslinked to form fluorinated network materials. Crosslinking can be achieved by incorporating a difunctional comonomer during the polymerization process or by post-polymerization reactions targeting the pyridine ring or a suitable functional group introduced onto the polymer backbone. For example, cross-linked poly(4-vinylpyridine) microgels have been synthesized using a precipitation polymerization method. researchgate.net A similar strategy could be employed with this compound to create fluorinated microgels.

These fluorinated networks are expected to exhibit high thermal stability and chemical resistance due to the presence of the strong carbon-fluorine bonds. nih.gov The incorporation of the pyridine units within the network can provide sites for catalysis or for the sequestration of metal ions. The fluorinated nature of the network would also lead to materials with low surface energy and hydrophobic/oleophobic properties.

Ligand Design for Metal Complexes in Catalysis

The pyridine functional group is a well-known ligand for a wide range of transition metals. wikipedia.org Consequently, this compound and its corresponding polymer can be utilized in the design of ligands for metal complexes with applications in catalysis. The presence of the electron-withdrawing fluorine atom at the 4-position of the pyridine ring is expected to modulate the electronic properties of the nitrogen donor atom, thereby influencing the catalytic activity of the resulting metal complex.

The electron density of pyridine ligands has been shown to modulate the catalytic activity of Au(III) complexes in cyclopropanation reactions. nih.gov Similarly, the electronic properties of pyridine ligands in Pd(II) complexes can influence their effectiveness in cross-coupling reactions. acs.org By analogy, a metal complex bearing a this compound ligand would likely exhibit different catalytic behavior compared to its non-fluorinated counterpart. The vinyl group also offers the potential to immobilize the catalytic complex onto a polymer support, facilitating catalyst recovery and reuse.

Table 2: Potential Applications of this compound in Functional Materials

Material Type Synthetic Approach Key Features Potential Applications
Fluorinated Polymers Homo- or copolymerization of this compound. Thermal stability, chemical resistance, low surface energy. Coatings, membranes, specialty plastics.
Fluorinated Polyelectrolytes Post-polymerization quaternization of the pyridine nitrogen. Charged polymer chains, antimicrobial properties. Biocidal surfaces, ion-exchange resins.
Fluorinated Network Materials Crosslinking of poly(this compound). High thermal and chemical stability, tunable porosity. Catalyst supports, separation media.

| Catalyst Ligands | Coordination of this compound to a metal center. | Tunable electronic properties, potential for immobilization. | Homogeneous and heterogeneous catalysis. |

Utility as a Building Block in Complex Organic Synthesis

As a functionalized pyridine, this compound holds potential as a valuable precursor in the assembly of complex molecular architectures. Pyridine rings are a common motif in pharmaceuticals and functional materials. The strategic placement of both a fluoro and an ethenyl group offers dual points for chemical modification, allowing for diverse synthetic pathways.

The fluorine atom at the 4-position activates the pyridine ring for specific reactions. Generally, 2-fluoropyridines are known to be effective electrophiles in nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of the fluorine atom facilitates the displacement by a wide range of nucleophiles under relatively mild conditions. This reactivity is often more pronounced compared to other halopyridines, making fluorinated pyridines attractive intermediates in synthesis.

The ethenyl (vinyl) group at the 2-position provides a site for numerous chemical transformations. It can participate in polymerization reactions, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which is a controlled radical polymerization technique used for synthesizing well-defined polymers. Furthermore, the vinyl group is susceptible to various addition reactions and can be a key component in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Synthesis of Bioactive Molecule Scaffolds

While the core structure of this compound is analogous to motifs found in bioactive compounds, specific, documented examples of its direct application in the synthesis of bioactive molecule scaffolds are not extensively reported in publicly available literature. However, based on the known reactivity of related fluorinated and vinyl-substituted pyridines, its potential can be inferred.

The fluoropyridine moiety is a key component in many pharmaceuticals due to the ability of fluorine to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The this compound scaffold could theoretically be incorporated into larger molecules to introduce these beneficial effects. For instance, the vinyl group could be transformed via methods like hydroboration-oxidation to an ethyl alcohol group, or through ozonolysis to a formyl group, providing a reactive handle to connect the pyridine ring to other parts of a target bioactive molecule.

Retrosynthetic Strategies Utilizing this compound

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available precursors. In a hypothetical retrosynthetic analysis, this compound could be identified as a key intermediate when a target molecule contains a 2-substituted-4-fluoropyridine core.

A general retrosynthetic disconnection would involve identifying the 4-fluoropyridine (B1266222) ring within a larger target and breaking a bond connected to the 2-position. If the substituent at the 2-position can be synthetically derived from a vinyl group, then this compound becomes a logical precursor.

Hypothetical Retrosynthetic Approach:

Target MoietyDisconnection StrategyPrecursor
2-(2-Hydroxyethyl)-4-fluoropyridineC-C bond formation (from vinyl)This compound
4-Fluoropyridine-2-carbaldehydeOxidation of vinyl groupThis compound
Complex biaryl containing a 4-fluoropyridine unitSuzuki or Stille coupling2-Bromo-4-fluoropyridine (as a precursor to the vinyl group)

The synthesis of this compound itself would likely start from a simpler fluoropyridine, such as 2-bromo-4-fluoropyridine, which could then undergo a palladium-catalyzed cross-coupling reaction (e.g., a Stille or Suzuki coupling) to introduce the vinyl group. This highlights the modularity of using such building blocks in a synthetic plan.

Future Research Directions and Unexplored Avenues for 2 Ethenyl 4 Fluoropyridine

Development of Sustainable Synthetic Routes

Current synthetic methodologies for producing substituted pyridines often rely on multi-step processes that may involve harsh reagents, high temperatures, and significant waste generation. A primary focus of future research should be the development of sustainable and efficient synthetic pathways to 2-ethenyl-4-fluoropyridine.

Key research avenues include:

Green Chemistry Approaches: Investigation into synthetic methods that align with the principles of green chemistry is paramount. This includes the use of greener, non-toxic solvents, minimizing energy consumption, and designing atom-economical reactions. For instance, exploring one-pot syntheses from readily available precursors could significantly reduce waste and simplify purification processes.

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign alternative to traditional chemical catalysts. Future work could explore the potential of enzymes to catalyze key steps in the synthesis of this compound or its precursors. This could lead to milder reaction conditions and improved enantioselectivity where applicable.

Flow Chemistry: Continuous flow synthesis presents numerous advantages over batch processing, including enhanced safety, better heat and mass transfer, and easier scalability. Developing a continuous flow process for this compound could lead to higher yields, improved purity, and a more efficient manufacturing process. This technology is particularly suited for handling potentially hazardous intermediates or exothermic reactions safely.

A comparative table of potential sustainable synthetic strategies is presented below.

Synthetic StrategyPotential AdvantagesResearch Focus
Green Solvents Reduced environmental impact, improved safety.Screening of bio-based solvents; optimizing reaction conditions in aqueous media.
Biocatalysis High selectivity, mild conditions, biodegradability.Identification of suitable enzymes; enzyme immobilization for reusability.
Flow Chemistry Improved safety, scalability, and process control.Reactor design; optimization of residence time, temperature, and pressure.
Microwave/Ultrasound Rapid heating, shorter reaction times, higher yields.Investigating effects on reaction kinetics and selectivity.

Exploration of Novel Reactivity Patterns

The dual functionality of this compound—the polymerizable vinyl group and the electronically modified pyridine (B92270) ring—suggests a rich and complex reactivity profile that remains largely unexplored. Future research should aim to systematically investigate the interplay between these two functional groups.

Polymerization Studies: The ethenyl group is a prime candidate for polymerization. Research should focus on radical, anionic, and cationic polymerization methods to synthesize novel poly(4-fluorovinylpyridine)s. polysciences.com The resulting polymers could exhibit unique properties due to the presence of the fluorine atom, such as altered solubility, thermal stability, and basicity compared to non-fluorinated polyvinylpyridines. Stereoselective polymerization using rare-earth metal catalysts could yield isotactic polymers with highly ordered structures. researchgate.net

Cycloaddition Reactions: The vinyl group can act as a dienophile in Diels-Alder reactions or participate in [2+2] photocycloadditions. eurekaselect.comsemanticscholar.org Exploring these cycloaddition pathways could generate complex polycyclic pyridine derivatives that are difficult to access through other means and may be of interest in medicinal chemistry.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 4-position, activated by the ring nitrogen, is a potential site for nucleophilic aromatic substitution. bohrium.comchemicalbook.com This allows for the introduction of a wide array of functional groups (e.g., -OR, -NR2, -SR) onto the pyridine ring. A key research question is how reaction conditions can be tuned to favor SNAr over competing reactions at the vinyl group. The rate of substitution at a fluoropyridine is known to be significantly faster than at a corresponding chloropyridine, making it a highly efficient handle for modification. polysciences.com

Selective Functionalization: A major challenge and opportunity lie in the selective functionalization of either the vinyl group or the pyridine ring. For example, reactions like hydroalkenylation could be explored at the vinyl moiety. mdpi.com Conversely, conditions could be developed for cross-coupling reactions at other positions of the pyridine ring while preserving the vinyl group's integrity. Understanding the chemoselectivity of these reactions is crucial for using this compound as a versatile building block.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work and accelerating discovery. Applying these methods to this compound can provide valuable insights into its properties and reactivity.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to model the electronic structure of the molecule. polysciences.com This can help predict its reactivity towards electrophiles and nucleophiles, determine the stability of reaction intermediates, and calculate spectroscopic properties. researchgate.net Such studies can elucidate how the fluorine substituent influences the electron distribution in both the pyridine ring and the vinyl group, providing a theoretical basis for the observed reactivity. rsc.org

Reaction Mechanism Simulation: Computational modeling can map out the energy profiles of potential reaction pathways. This is particularly useful for understanding the regioselectivity and stereoselectivity of complex reactions, such as cycloadditions or catalyzed polymerizations. acs.org For instance, DFT can help predict whether nucleophilic attack is more likely to occur at the pyridine C-4 position or at the vinyl group under specific conditions.

Molecular Dynamics (MD) Simulations: For polymeric materials derived from this compound, MD simulations can predict their macroscopic properties. researchgate.net By simulating the interactions between polymer chains, it is possible to estimate properties like the glass transition temperature, mechanical strength, and solubility in different solvents. polysciences.com This in silico approach can guide the design of polymers with desired characteristics for specific applications.

In Silico Design of Derivatives: Predictive models can be used to design new derivatives of this compound with tailored properties. nih.govresearchgate.net By computationally screening a virtual library of compounds with different substituents, researchers can identify promising candidates for synthesis and testing, for example, in drug discovery or materials science applications. mdpi.com

Computational MethodApplication to this compoundPredicted Properties
DFT Electronic structure analysisReactivity sites, HOMO/LUMO energies, NMR spectra
Reaction Modeling Elucidation of reaction pathwaysTransition state energies, product ratios, selectivity
MD Simulations Polymer property predictionGlass transition temp., solubility, mechanical properties
In Silico Screening Design of novel derivativesBiological activity, material characteristics

Integration into Emerging Chemical Technologies

The unique structural features of this compound and its potential polymers make them attractive candidates for a range of advanced technological applications.

Advanced Materials Science: Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. pageplace.denih.gov Polymers derived from this compound could be developed as high-performance coatings, membranes, or components for electronic devices. The introduction of fluorine into conjugated materials is known to lower HOMO/LUMO energy levels, which can improve electron injection and oxidative stability, making them suitable for organic electronics like OLEDs or field-effect transistors. rsc.org

Drug Discovery and Agrochemicals: The fluorinated pyridine scaffold is a privileged structure in medicinal chemistry and agrochemicals. researchgate.netchemeurope.com Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. eurekaselect.com The vinyl group provides a point for further elaboration, allowing the molecule to be incorporated into more complex bioactive compounds.

Polymer-Supported Catalysis: Polyvinylpyridines are widely used as ligands and supports for metal catalysts. researchgate.netresearchgate.net A polymer of this compound could offer a support with modified electronic properties, potentially tuning the activity and selectivity of the supported metal catalyst. Its pH-responsive nature could also be exploited for creating "smart" catalytic systems.

Smart Materials and Sensors: The pyridine nitrogen can interact with metal ions and act as a hydrogen bond acceptor. This functionality, combined with the properties of the fluorinated polymer backbone, could be harnessed to create stimuli-responsive materials. polysciences.com For example, hydrogels based on this polymer could respond to changes in pH or the presence of specific metal ions, making them suitable for applications in drug delivery or as chemical sensors. mdpi.comnih.gov

Addressing Specific Research Gaps Identified

Despite its promising structure, this compound remains a largely hypothetical compound in the scientific literature, with a significant gap between its potential and the existing body of research. Future work should be directed at filling these fundamental gaps.

Lack of Dedicated Synthesis: The most critical gap is the absence of a reported, optimized synthesis for this compound. Research is needed to establish a reliable, scalable, and preferably sustainable route to produce this compound in sufficient quantities for further study.

Uncharacterized Physicochemical Properties: Basic physicochemical data, including spectroscopic information (NMR, IR, MS), melting/boiling points, and solubility, are not available. A thorough characterization is the first step toward any meaningful investigation of its chemistry and applications.

Absence of Reactivity Data: While the reactivity of related compounds can be inferred, no experimental studies have been conducted on this compound itself. Systematic studies are required to understand the chemoselectivity of its reactions and the interplay between the vinyl and fluoropyridine moieties.

No Polymerization Studies: The potential of this compound as a monomer is entirely unexplored. Research into its polymerization behavior, the characterization of the resulting polymer, and the evaluation of its material properties is a wide-open field.

Untested Application Potential: The potential applications in materials science, medicine, and catalysis are currently speculative. Experimental work is needed to validate these hypotheses and to discover new, unforeseen applications for this unique bifunctional molecule and its derivatives.

Addressing these research gaps will lay the foundation for unlocking the full scientific and technological potential of this compound.

Q & A

Basic Questions

Q. What are the established synthetic protocols for 2-Ethenyl-4-fluoropyridine, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed coupling reactions (e.g., Heck reaction for introducing the ethenyl group) or nucleophilic substitution on fluorinated pyridine precursors. Key parameters include temperature control (80–120°C), inert atmosphere (argon/nitrogen), and ligand selection (e.g., triphenylphosphine). For fluorinated intermediates, anhydrous conditions are critical to avoid hydrolysis. Substitution reactions may use sodium azide or potassium thiocyanate, while coupling reactions employ boronic acids and Pd catalysts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Confirms fluorine position and purity (δ -110 to -120 ppm typical for 4-fluoropyridines).
  • X-ray crystallography : SHELX software (SHELXL) refines crystal structures, resolving bond angles and ethenyl group geometry .
  • FT-IR : Identifies C-F stretches (~1250 cm⁻¹) and ethenyl C=C vibrations.
  • High-resolution mass spectrometry : Validates molecular formula .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Respiratory protection : Use NIOSH-approved respirators (N95/P100) for aerosols.
  • Gloves : Nitrile gloves resistant to fluorinated organics.
  • Containment : Conduct reactions in fume hoods with secondary containment.
  • Emergency measures : Calcium gluconate gel for skin exposure and immediate decontamination .

Advanced Questions

Q. How can researchers address conflicting reports on the regioselectivity of electrophilic substitution in this compound derivatives?

  • Methodological Answer : Contradictions often arise from solvent polarity or competing directing groups. Systematic approaches include:

  • Solvent screening : Compare DMF (polar aprotic) vs. THF (non-polar) effects.
  • DFT calculations : Use Gaussian09 with B3LYP/6-31G* basis sets to model electronic effects.
  • Kinetic vs. thermodynamic control : Monitor reaction progress via HPLC to distinguish intermediate/product ratios .

Q. What experimental design considerations are crucial when studying the coordination chemistry of this compound with transition metals?

  • Methodological Answer :

  • Inert atmosphere : Schlenk lines prevent metal oxidation (e.g., Cu(II) to Cu(I)).
  • Ligand-to-metal ratios : Screen 1:1 to 3:1 ratios to isolate stable complexes.
  • Characterization : Combine magnetic susceptibility (EPR), single-crystal XRD (SHELXL refinement), and cyclic voltammetry for redox analysis .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

  • Methodological Answer :

  • Fukui indices : Calculate electrophilicity using DFT to identify reactive sites.
  • Solvent modeling : COSMO-RS predicts solvent effects on transition states.
  • Experimental validation : Compare predicted meta/para pathways with kinetic data (stopped-flow UV-Vis) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported crystal structures of fluoropyridine derivatives?

  • Methodological Answer :

  • Cross-validation : Re-refine structures using SHELXL with updated scattering factors.
  • Twinned data : Apply SHELXPRO’s twin refinement tools for high-resolution datasets.
  • Database cross-referencing : Compare with Cambridge Structural Database entries to identify systematic errors .

Methodological Tables

Technique Application Key Parameters Reference
Pd-catalyzed couplingEthenyl group introductionLigand (PPh₃), 80–120°C, inert atmosphere
X-ray crystallography (SHELXL)Structural refinementHigh-resolution data, twin correction
DFT (B3LYP/6-31G*)Regioselectivity predictionSolvent models, Fukui indices

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.